2-Metoxi-4-fenilpiridina

Descripción general

Descripción

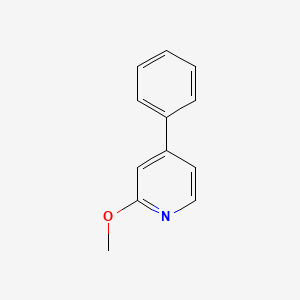

2-Methoxy-4-phenylpyridine is an organic compound belonging to the pyridine family It features a methoxy group (-OCH3) at the second position and a phenyl group (-C6H5) at the fourth position of the pyridine ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2M4PP as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2M4PP have shown promising antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC50 values ranging from 1 to 5 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 1 |

| 5g | DU145 | 3 |

| 5h | MBA-MB-231 | 5 |

1.2 Mechanism of Action

The mechanism by which 2M4PP exerts its anticancer effects involves the inhibition of cell proliferation and migration. It has been observed that treatment with related compounds can reduce the expression of proteins associated with cell cycle progression and migration, such as PCNA and FAK .

Agrochemical Applications

2.1 Insecticidal Properties

Derivatives of 2M4PP have been explored for their insecticidal activities. A study demonstrated that certain compounds containing the phenylpyridine moiety exhibited high insecticidal efficacy against pests such as Mythimna separata and Aphis craccivora. These compounds achieved up to 100% inhibition at concentrations of 500 mg/L .

| Compound | Target Pest | Inhibition (%) |

|---|---|---|

| 5a | Mythimna separata | 100 |

| 5d | Aphis craccivora | 90 |

Material Science

3.1 Synthesis of Functional Materials

2M4PP serves as a building block in the synthesis of novel materials with functional properties. Its derivatives are utilized in the development of polymers and other materials that exhibit unique electronic and optical characteristics. The structural versatility offered by the methoxy and phenyl groups allows for modifications that enhance material properties .

Case Studies

4.1 Synthesis and Characterization

A series of studies have successfully synthesized various derivatives of 2M4PP using different methodologies, including Suzuki coupling reactions and nucleophilic substitutions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structures and purity of these compounds .

4.2 ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of some derivatives indicate favorable membrane permeability but raise concerns regarding P-glycoprotein interactions, which may limit their oral bioavailability . This highlights the need for further optimization in drug design.

Mecanismo De Acción

Target of Action

2-Methoxy-4-phenylpyridine is a compound that has been studied for its potential role as a positive allosteric modulator (PAM) that targets the M1 muscarinic acetylcholine (ACh) receptor (M1 mAChR) . The M1 mAChR is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system and peripheral organs .

Mode of Action

As a PAM, 2-Methoxy-4-phenylpyridine is believed to enhance the affinity of orthosteric agonists for the M1 mAChR . This interaction results in an increase in the efficacy of these agonists, leading to enhanced receptor activation . The greatest degree of positive co-operativity was observed with higher efficacy agonists .

Biochemical Pathways

The activation of the M1 mAChR by 2-Methoxy-4-phenylpyridine can influence several signaling pathways. For instance, it can affect the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . These pathways play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The activation of the M1 mAChR by 2-Methoxy-4-phenylpyridine can lead to various molecular and cellular effects. For instance, it can enhance the release of neurotransmitters, modulate ion channel activity, and influence intracellular signaling pathways . These effects could potentially contribute to the compound’s therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .

Action Environment

The action of 2-Methoxy-4-phenylpyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and action. Additionally, the compound’s action can be influenced by its solubility and the presence of specific enzymes or transporters in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-phenylpyridine typically involves the reaction of 2-methoxypyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-4-phenylpyridine can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of heterogeneous catalysts, such as palladium on carbon, can further enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-4-phenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

Oxidation: 2-Methoxy-4-phenylpyridine N-oxide.

Reduction: Various hydrogenated pyridine derivatives.

Substitution: Substituted pyridine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

2-Methoxypyridine: Lacks the phenyl group, resulting in different chemical and biological properties.

4-Phenylpyridine: Lacks the methoxy group, affecting its reactivity and applications.

2-Methoxy-5-phenylpyridine: Similar structure but with the phenyl group at the fifth position, leading to different steric and electronic effects.

Uniqueness: 2-Methoxy-4-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and potential applications. This distinct structure allows it to participate in a variety of reactions and form complexes that are not possible with other similar compounds.

Actividad Biológica

2-Methoxy-4-phenylpyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

2-Methoxy-4-phenylpyridine has a molecular formula of C12H13NO and features a pyridine ring substituted with a methoxy group and a phenyl group. The presence of these substituents enhances its reactivity and biological potential.

Anticancer Activity

Research indicates that derivatives of pyridine, including 2-methoxy-4-phenylpyridine, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 2-methoxy-4-phenylpyridine showed significant inhibition in human tumor cell lines, with IC50 values ranging from 1 to 5 µM for certain derivatives .

Table 1: Cytotoxicity of 2-Methoxy-4-phenylpyridine Derivatives

The mechanism through which 2-methoxy-4-phenylpyridine exerts its anticancer effects includes the induction of apoptosis and oxidative stress in cancer cells. Studies have shown that these compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl group or the introduction of additional functional groups can significantly enhance the biological activity of the compound. For instance, substituents like methoxy or nitro groups on the phenyl ring have been associated with increased cytotoxicity .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methoxy | Increased cytotoxicity | |

| Nitro | Enhanced apoptosis induction | |

| Halogens | Variable effects |

Antimicrobial and Antioxidant Activities

In addition to anticancer properties, 2-methoxy-4-phenylpyridine has demonstrated antimicrobial activity against various pathogens. Its derivatives have been shown to inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .

Case Studies

- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of several derivatives against multiple cancer cell lines, confirming that compounds based on the pyridine structure exhibited potent activity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations have illustrated that 2-methoxy-4-phenylpyridine interacts favorably with target proteins involved in cancer progression, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), indicating its potential as a therapeutic agent .

Propiedades

IUPAC Name |

2-methoxy-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBGXZBRNVIYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560470 | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-46-7 | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.